Cyclo(CRLLIF)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(CRLLIF) is a cyclic peptide composed of the amino acids cysteine, arginine, leucine, leucine, isoleucine, and phenylalanine. This compound is known for its role as a dual inhibitor of hypoxia-inducible factors 1 and 2 (HIF-1 and HIF-2). Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels, making Cyclo(CRLLIF) a significant compound in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclo(CRLLIF) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid (cysteine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (arginine) is coupled to the growing chain using activating agents like HBTU or DIC.
Industrial Production Methods
Industrial production of Cyclo(CRLLIF) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(CRLLIF) primarily undergoes:
Substitution Reactions: Involving the exchange of one functional group for another.
Oxidation and Reduction Reactions: Affecting the cysteine residue, which can form disulfide bonds under oxidative conditions.
Common Reagents and Conditions
Substitution Reactions: Often carried out in the presence of nucleophiles or electrophiles.
Oxidation: Typically involves mild oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as dithiothreitol (DTT).
Major Products
The major products formed from these reactions include modified peptides with altered functional groups or disulfide-bonded cyclic peptides .
Wissenschaftliche Forschungsanwendungen
Cyclo(CRLLIF) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in disrupting protein-protein interactions, particularly those involving hypoxia-inducible factors.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit HIF-1 and HIF-2, which are involved in tumor growth and survival under hypoxic conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting hypoxia-related pathways
Wirkmechanismus
Cyclo(CRLLIF) exerts its effects by binding to the PAS-B domains of HIF-1α and HIF-2α, preventing their interaction with HIF-1β. This disruption inhibits the transcriptional activity of HIFs, leading to reduced expression of genes involved in angiogenesis, glucose metabolism, and cell survival under hypoxic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(CRVIIF): Another cyclic peptide with similar inhibitory effects on HIFs but with different amino acid composition.
Cyclo(CKLIIF): A cyclic peptide with comparable binding affinity for HIF-1α and HIF-2α.
Uniqueness
Cyclo(CRLLIF) is unique due to its specific amino acid sequence, which provides optimal binding affinity and selectivity for HIF-1α and HIF-2α. This makes it a more effective inhibitor compared to other cyclic peptides .
Eigenschaften
Molekularformel |
C36H59N9O6S |
---|---|
Molekulargewicht |
746.0 g/mol |
IUPAC-Name |
2-[3-[(2S,5S,8S,11S,14S,17R)-14-benzyl-11-[(2S)-butan-2-yl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]guanidine |
InChI |
InChI=1S/C36H59N9O6S/c1-7-22(6)29-35(51)43-27(18-23-12-9-8-10-13-23)32(48)44-28(19-52)34(50)40-24(14-11-15-39-36(37)38)30(46)41-25(16-20(2)3)31(47)42-26(17-21(4)5)33(49)45-29/h8-10,12-13,20-22,24-29,52H,7,11,14-19H2,1-6H3,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,48)(H,45,49)(H4,37,38,39)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
VTHKIMSMYSGRHX-XMKWUEEFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CCCN=C(N)N)CS)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.